(3-Bromophenyl)(2,4-dimethoxyphenyl)methanol
CAS No.:
Cat. No.: VC13404447
Molecular Formula: C15H15BrO3
Molecular Weight: 323.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H15BrO3 |
|---|---|
| Molecular Weight | 323.18 g/mol |
| IUPAC Name | (3-bromophenyl)-(2,4-dimethoxyphenyl)methanol |
| Standard InChI | InChI=1S/C15H15BrO3/c1-18-12-6-7-13(14(9-12)19-2)15(17)10-4-3-5-11(16)8-10/h3-9,15,17H,1-2H3 |
| Standard InChI Key | BKPQEPUVXRDKJO-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)C(C2=CC(=CC=C2)Br)O)OC |
| Canonical SMILES | COC1=CC(=C(C=C1)C(C2=CC(=CC=C2)Br)O)OC |
Introduction
Chemical Identity and Structural Features
The IUPAC name of the compound is (3-bromophenyl)-(2,4-dimethoxyphenyl)methanol, with the SMILES notation COC1=CC(=C(C=C1)C(C2=CC(=CC=C2)Br)O)OC. Key structural characteristics include:
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Bromine atom at the meta-position of one phenyl ring, enhancing electrophilic substitution reactivity.
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Methoxy groups at the ortho- and para-positions of the second phenyl ring, contributing to electron-donating effects and steric hindrance .
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A hydroxyl group on the central carbon, enabling hydrogen bonding and oxidation/reduction reactions .
Table 1: Physicochemical Properties
Synthesis and Preparation
Laboratory-Scale Synthesis
The compound is typically synthesized via Grignard reactions or cross-coupling methodologies:
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Grignard Approach: A 3-bromophenylmagnesium bromide reacts with 2,4-dimethoxybenzaldehyde, followed by acidic workup to yield the methanol derivative .
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Palladium-Catalyzed Coupling: Bis(2-bromophenyl)methanol derivatives undergo intramolecular cyclization using Pd(OAc)₂ and Cs₂CO₃ in toluene, forming fluorenones or related structures .
Table 2: Representative Synthetic Conditions
| Method | Reagents/Conditions | Yield (%) |
|---|---|---|
| Grignard Reaction | 3-Bromophenyl MgBr, 2,4-dimethoxybenzaldehyde, THF, −15°C | ~70–80 |
| Palladium Catalysis | Pd(OAc)₂, Cs₂CO₃, TBAI, toluene, 110°C | 60–70 |
Industrial Production
Industrial-scale synthesis prioritizes cost efficiency and scalability. Continuous-flow systems and microwave-assisted reactions are emerging to enhance reaction rates and purity . For example, microwave irradiation reduces reaction times from hours to minutes in analogous triazole syntheses .
Chemical Reactivity and Derivatives
Oxidation and Reduction
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Oxidation: The hydroxyl group oxidizes to a ketone (e.g., using KMnO₄ or CrO₃), forming (3-bromophenyl)(2,4-dimethoxyphenyl)methanone.
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Reduction: Catalytic hydrogenation (H₂/Pd) removes the bromine atom, yielding (3-hydroxyphenyl)(2,4-dimethoxyphenyl)methanol.
Substitution Reactions
The bromine atom participates in nucleophilic aromatic substitution (NAS) with amines or alkoxides. For instance, reaction with sodium azide (NaN₃) produces an azide derivative, a precursor for "click chemistry" .
Applications in Scientific Research
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing antimicrobial and anticancer agents. For example:
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Analogous brominated methanols inhibit tubulin polymerization, disrupting microtubule dynamics in cancer cells (IC₅₀ = 0.09–0.65 μM in SGC-7901 and HeLa lines) .
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Derivatives exhibit antioxidant activity, scavenging DPPH radicals 1.13× more effectively than ascorbic acid in some cases .
Table 3: Biological Activity of Related Compounds
| Derivative | Activity (IC₅₀/EC₅₀) | Target |
|---|---|---|
| Triazolethione analog | 45.1% DPPH scavenging | Antioxidant |
| Fluorenone derivative | 0.090 μM (SGC-7901 cells) | Anticancer |
Materials Science
The bromine and methoxy groups enable functionalization of polymers or metal-organic frameworks (MOFs). For instance, brominated aromatics are used in cross-coupling reactions to build conjugated systems for optoelectronics .
Future Directions
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